(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
Descripción
Propiedades
IUPAC Name |
(2R)-3-(4-methoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRFSKNSANGNGB-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alkylation: The resulting amine is then alkylated with a suitable alkyl halide, such as methyl iodide, under basic conditions to introduce the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols or amines
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemical Applications
Synthesis of Complex Organic Molecules
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine serves as a valuable building block in organic synthesis. Its structure allows for various chemical reactions, including:
- Substitution Reactions : The amine group can undergo nucleophilic substitution, leading to the formation of more complex amines.
- Oxidation Reactions : The compound can be oxidized to yield ketones or carboxylic acids, which are essential intermediates in organic synthesis.
| Reaction Type | Products Formed |
|---|---|
| Substitution | Various substituted amine derivatives |
| Oxidation | Ketones, Carboxylic acids |
Biological Applications
Pharmacological Research
Research indicates that this compound may interact with various biological targets, making it a candidate for pharmaceutical development. Its potential applications include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing physiological responses and offering potential benefits in treating neurological disorders.
Case Study: Interaction with Neurotransmitter Receptors
A study highlighted the compound's ability to modulate serotonin receptors, which are critical in mood regulation. This interaction suggests its potential use in treating depression and anxiety disorders.
Medicinal Applications
Drug Development
The incorporation of fluorine into the structure of this compound enhances its bioactivity and metabolic stability. Fluorinated compounds have been shown to improve the pharmacokinetic properties of drugs, making them more effective.
Example: Fluorinated Drug Development
Research has demonstrated that fluorination can significantly enhance the binding affinity of compounds to their target proteins. For instance, a derivative of this compound was found to exhibit increased potency as an inhibitor of a specific enzyme involved in cancer progression.
Mecanismo De Acción
The mechanism of action of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and uptake.
Comparación Con Compuestos Similares
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinctions:
Physicochemical Properties
| Property | This compound | 1-(4-Ethylphenyl)-2-methylpropan-1-amine | 1-(4-Methoxyphenyl)-2-methylpropan-2-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 179.26 | 177.29 | 179.26 |
| Solubility (Predicted) | Moderate in polar solvents (due to methoxy) | High in organic solvents (ethyl group) | Low (tertiary amine) |
| Storage Conditions | Likely stable as hydrochloride salt | Liquid at RT | Stable at RT |
| Chirality | (2R)-enantiomer | Racemic | N/A |
Actividad Biológica
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, also known as a chiral amine, is gaining attention for its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy-substituted phenyl group attached to a branched alkyl chain. Its chiral nature contributes to its unique pharmacological properties. The presence of the methoxy group enhances lipophilicity, which may influence its interaction with various biological targets.
Research indicates that this compound may interact with several neurotransmitter systems:
- Neurotransmitter Receptors : The compound is believed to influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions. Its structural similarities to other psychoactive compounds suggest potential antidepressant effects.
- Enzymatic Pathways : It may be metabolized by enzymes, resulting in the formation of active metabolites that could further modulate biological activity.
- Cellular Signaling : The compound may affect various cellular signaling pathways, leading to changes in cell function and potentially influencing neuroplasticity.
Neurological Applications
Due to its interaction with neurotransmitter systems, this compound is being investigated for its potential in treating neurological conditions such as depression and anxiety disorders. Studies have shown that similar compounds exhibit efficacy in modulating neurotransmitter levels, suggesting a promising therapeutic profile.
Antidepressant Activity
The compound's ability to modulate serotonin and dopamine levels positions it as a candidate for antidepressant development. Research into its pharmacodynamics is ongoing, with preliminary findings indicating significant effects on mood enhancement and cognitive improvement.
Synthesis Methods
Various synthesis routes have been developed for this compound. Common methods include:
- Chiral Synthesis : Utilizing chiral catalysts to ensure the production of the desired enantiomer.
- Functional Group Modification : Employing reactions that introduce or modify the methoxy group on the phenyl ring to enhance biological activity.
Study 1: Neurotransmitter Interaction
A study published in 2023 evaluated the interaction of this compound with serotonin receptors in vitro. The results indicated that the compound significantly increased serotonin uptake in neuronal cultures, suggesting its potential as an antidepressant agent.
Study 2: Pharmacokinetics
Research focusing on the pharmacokinetics of this compound revealed that it has favorable absorption characteristics and a moderate half-life, making it a suitable candidate for further development into therapeutic formulations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| This compound | Methoxy-substituted phenyl group | Potential antidepressant effects |
| (2R)-3-(3-Dimethylaminophenyl)-2-methylpropan-1-amine | Dimethylamino group | Increased lipophilicity |
| (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine | Fluorinated phenyl ring | Enhanced metabolic stability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : The synthesis typically begins with 4-methoxybenzaldehyde as a starting material. A reductive amination strategy is employed using ammonia or a primary amine source with sodium cyanoborohydride as the reducing agent. Chiral resolution can be achieved via crystallization with tartaric acid derivatives or by using chiral stationary-phase chromatography. Reaction temperature (0–25°C) and solvent polarity (e.g., methanol vs. THF) significantly impact enantioselectivity. For example, lower temperatures favor higher enantiomeric excess (ee) by reducing racemization .
Q. Which analytical methods are most effective for characterizing the structural and chiral purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10, v/v) and UV detection at 254 nm to resolve enantiomers. Retention time differences ≥1.5 minutes indicate high chiral purity .
- NMR Spectroscopy : H-NMR analysis of the methoxy group (δ ~3.7 ppm) and methyl protons (δ ~1.2 ppm) confirms regiochemistry. C-NMR distinguishes between stereoisomers via coupling constants in NOESY experiments .
Q. What preliminary biological screening assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity toward serotonin (5-HT) and adrenergic receptors using radioligand displacement (e.g., H-ketanserin for 5-HT).
- Microbial Inhibition Studies : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values <50 µg/mL suggest antimicrobial potential) .
Advanced Research Questions
Q. How does the stereochemistry at the C2 position influence the compound’s pharmacological activity and metabolic stability?
- Methodological Answer : The (R)-configuration enhances binding to monoamine transporters (e.g., SERT and NET) due to spatial complementarity with hydrophobic pockets in target proteins. In vitro liver microsome assays (human CYP2D6 isoforms) reveal that the (R)-enantiomer undergoes slower oxidative deamination compared to the (S)-form, increasing its plasma half-life. Molecular docking simulations (AutoDock Vina) can model these interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., variable IC values in kinase inhibition assays)?
- Methodological Answer :
- Assay Standardization : Control for variables like ATP concentration (1–10 µM) and incubation time (30–60 mins) in kinase inhibition studies.
- Meta-Analysis : Use hierarchical clustering of published datasets to identify outliers. For example, discrepancies in 5-HT binding may arise from differences in cell lines (CHO vs. HEK293) or ligand purity .
Q. How can computational chemistry predict the compound’s interactions with non-target proteins (e.g., cytochrome P450 enzymes)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability to CYP3A4. High root-mean-square deviation (RMSD >3 Å) suggests weak interactions.
- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., O-demethylation at the 4-methoxy group) and potential toxicity (e.g., hERG channel inhibition) .
Q. What synthetic modifications enhance the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?
- Methodological Answer : Introduce lipophilic substituents (e.g., fluorination at the benzene ring) to improve logP values. In situ perfusion assays in rodents (e.g., K measurements) validate BBB penetration. For example, a 2-fluoro analog showed 40% higher brain-to-plasma ratio in murine models .
Methodological Considerations
Q. How are impurities and degradation products quantified during stability studies?
- Methodological Answer : Use UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities. Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions identifies major degradation pathways. Limit impurities (e.g., des-methyl analogs) to <0.15% per ICH guidelines .
Q. What in vitro models best predict in vivo toxicity for this compound?
- Methodological Answer :
- Hepatotoxicity : Primary human hepatocytes (3D spheroid cultures) exposed to 10–100 µM for 72 hours.
- Cardiotoxicity : hiPSC-derived cardiomyocytes monitored for beat rate changes (Axion Maestro system). A >20% reduction indicates risk of arrhythmia .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
